

Application Notes and Protocols: qPCR Analysis of ROR α Target Genes Following SR3335 Treatment

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Compound of Interest

Compound Name: SR3335

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Introduction

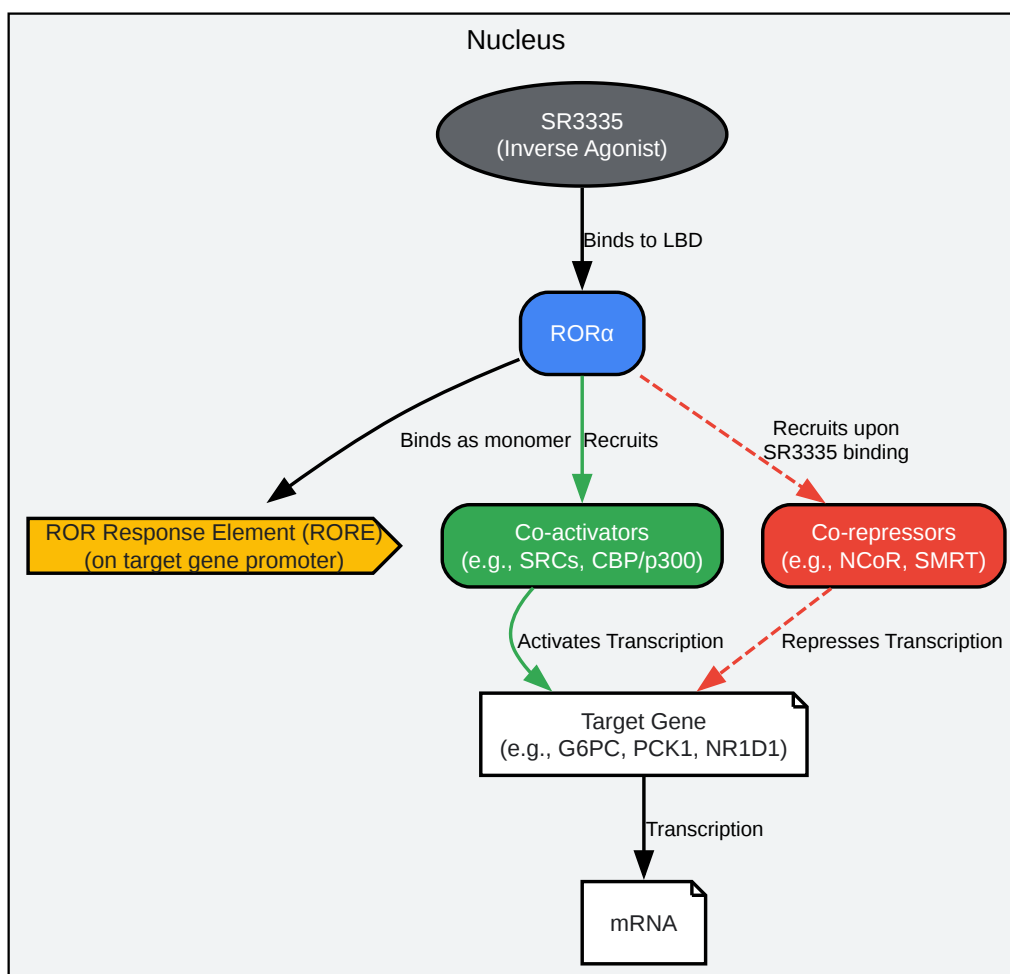
Retinoic acid receptor-related orphan receptor alpha (ROR α), a member of the nuclear receptor superfamily, is a key transcriptional regulator involved in a myriad of physiological processes, including metabolism, inflammation, and circadian rhythm.[1][2] ROR α functions by binding to ROR response elements (ROREs) in the promoter regions of its target genes, thereby modulating their expression.[3][4] The synthetic molecule **SR3335** has been identified as a selective inverse agonist of ROR α . [5][6] It binds to the ligand-binding domain of ROR α , leading to the suppression of its transcriptional activity.[3][7] This makes **SR3335** a valuable tool for elucidating the physiological roles of ROR α and a potential therapeutic agent for diseases where ROR α activity is dysregulated.

These application notes provide a detailed protocol for the quantitative analysis of ROR α target gene expression in the human hepatoma cell line, HepG2, following treatment with **SR3335**. The primary method described is quantitative real-time polymerase chain reaction (qPCR), a sensitive and reliable technique for measuring changes in gene expression.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ROR α signaling pathway and the experimental workflow for the qPCR analysis of ROR α target genes after **SR3335** treatment.

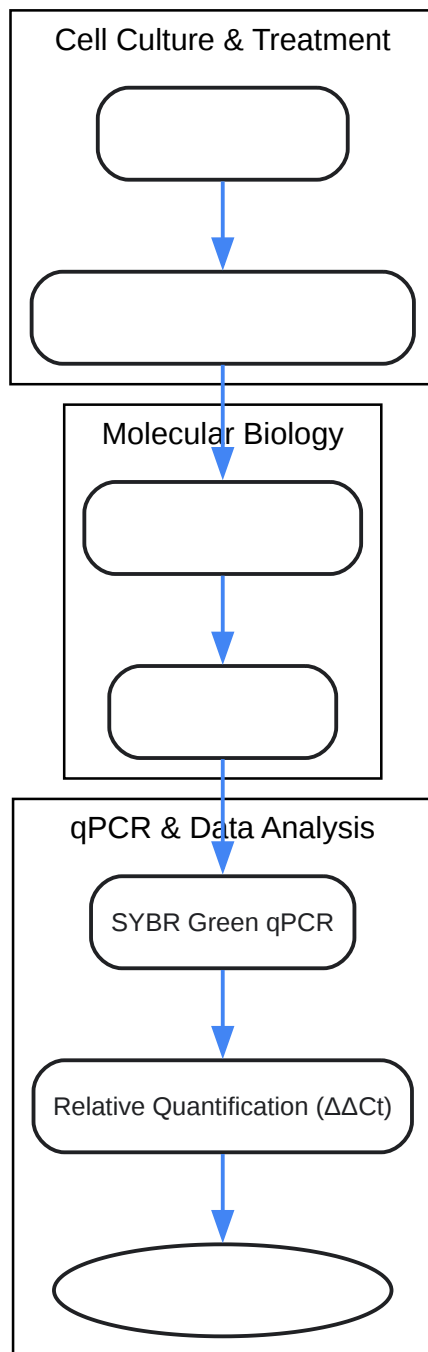
ROR α Signaling Pathway and Mechanism of SR3335



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ROR α Signaling and **SR3335** Action

Experimental Workflow for qPCR Analysis

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qPCR Experimental Workflow

Data Presentation

The following table summarizes representative quantitative data on the relative mRNA expression of ROR α target genes in HepG2 cells following treatment with 5 μ M **SR3335** for 24 hours. Data is presented as fold change relative to the vehicle control (DMSO).

Target Gene	Gene Symbol	Function	Fold Change (SR3335 vs. Vehicle)
Glucose-6-Phosphatase	G6PC	Gluconeogenesis	~0.6
Phosphoenolpyruvate Carboxykinase 1	PCK1	Gluconeogenesis	~0.5
Nuclear Receptor Subfamily 1 Group D Member 1	NR1D1 (Rev-Erba)	Circadian Rhythm, Metabolism	~0.7

Note: The fold change values are illustrative and based on published graphical data.[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)
Actual results may vary.

Experimental Protocols

Protocol 1: HepG2 Cell Culture and SR3335 Treatment

Materials:

- HepG2 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution

- Phosphate-Buffered Saline (PBS)
- Cell culture flasks and plates
- **SR3335**
- Dimethyl sulfoxide (DMSO)

Procedure:

- Cell Culture:
 - Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[\[10\]](#)
 - Passage cells upon reaching 80-90% confluency.
- Seeding for Treatment:
 - Trypsinize confluent HepG2 cells and resuspend in fresh culture medium.
 - Perform a cell count and determine cell viability.
 - Seed cells into 6-well plates at a density of approximately 2×10^5 to 4×10^5 cells per well. Allow cells to adhere and grow for 24 hours.
- **SR3335** Stock Solution Preparation:
 - Prepare a 10 mM stock solution of **SR3335** in DMSO.[\[11\]](#)[\[12\]](#)[\[13\]](#)
 - Aliquot the stock solution and store at -20°C or -80°C, protected from light.[\[11\]](#)
- Treatment:
 - On the day of treatment, dilute the **SR3335** stock solution in pre-warmed culture medium to a final concentration of 5 µM.
 - Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as in the **SR3335**-treated wells (typically $\leq 0.1\%$).

- Aspirate the old medium from the cells and replace it with the medium containing either 5 μ M **SR3335** or the vehicle control.
- Incubate the cells for 24 hours at 37°C and 5% CO₂.[\[10\]](#)[\[14\]](#)

Protocol 2: RNA Extraction and cDNA Synthesis

Materials:

- RNA extraction kit (e.g., TRIzol reagent or column-based kits)
- DNase I, RNase-free
- Reverse transcription kit with oligo(dT) or random primers
- Nuclease-free water

Procedure:

- Total RNA Extraction:
 - Following the 24-hour treatment, aspirate the medium and wash the cells once with PBS.
 - Lyse the cells directly in the wells and extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.
 - Quantify the extracted RNA using a spectrophotometer and assess its purity (A260/A280 ratio of ~2.0).
- DNase Treatment (Optional but Recommended):
 - To eliminate any contaminating genomic DNA, treat the extracted RNA with DNase I according to the manufacturer's instructions.
- cDNA Synthesis:
 - Synthesize first-strand cDNA from 1 μ g of total RNA using a reverse transcription kit.

- The choice of priming strategy (oligo(dT) or random primers) may depend on the target genes.

Protocol 3: SYBR Green qPCR Analysis

Materials:

- cDNA template
- SYBR Green qPCR master mix
- Forward and reverse primers for target and housekeeping genes (see Table 2)
- Nuclease-free water
- qPCR-compatible plates and seals
- Real-time PCR detection system

Table 2: Validated qPCR Primer Sequences for Human ROR α Target and Housekeeping Genes

Gene	Forward Primer (5' to 3')	Reverse Primer (5' to 3')	Reference
G6PC	GCTGTGATTGGAGA CTGGCTCA	GTCCAGTCTCACAG GTTACAGG	[15]
PCK1	CATTGCCTGGATGA AGTTTGACG	GGGTTGGTCTTCAC TGAAGTCC	[16] [17]
NR1D1	Commercially available validated primers are recommended.	Commercially available validated primers are recommended.	[18] [19]
GAPDH	Commercially available validated primers are recommended.	Commercially available validated primers are recommended.	[20] [21] [22]
ACTB	Commercially available validated primers are recommended.	Commercially available validated primers are recommended.	[8] [23] [24] [25]

Note: Using commercially available, pre-validated primer pairs is highly recommended to ensure specificity and efficiency.

Procedure:

- qPCR Reaction Setup:
 - Prepare a qPCR master mix for each primer set. For a single 20 µL reaction, a typical setup is:
 - 10 µL of 2x SYBR Green qPCR master mix
 - 1 µL of 10 µM forward primer
 - 1 µL of 10 µM reverse primer

- 1-2 μ L of diluted cDNA
- Nuclease-free water to a final volume of 20 μ L
- Set up each reaction in triplicate (technical replicates).
- Include no-template controls (NTCs) for each primer set to check for contamination.
- Thermal Cycling:
 - A typical thermal cycling protocol is as follows:
 - Initial denaturation: 95°C for 5-10 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
 - Melt curve analysis (to verify the specificity of the amplified product).
- Data Analysis (Relative Quantification using the $\Delta\Delta C_t$ Method):
 - Determine the cycle threshold (C_t) for each reaction.
 - Normalize the C_t value of the target gene to the C_t value of the housekeeping gene (e.g., GAPDH or ACTB) for each sample ($\Delta C_t = C_{t\text{target}} - C_{t\text{housekeeping}}$).
 - Normalize the ΔC_t of the **SR3335**-treated samples to the average ΔC_t of the vehicle-treated control samples ($\Delta\Delta C_t = \Delta C_{t\text{treated}} - \Delta C_{t\text{control}}$).
 - Calculate the fold change in gene expression using the formula: Fold Change = $2^{-\Delta\Delta C_t}$.

Conclusion

This document provides a comprehensive guide for the qPCR analysis of ROR α target genes following treatment with the inverse agonist **SR3335**. The detailed protocols and data presentation guidelines are intended to assist researchers in obtaining reliable and

reproducible results. The use of **SR3335** in conjunction with these methods can significantly contribute to a deeper understanding of ROR α 's role in health and disease, and aid in the development of novel therapeutic strategies.

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